Cas no 146362-70-1 (Meclinertant)

Meclinertant structure
Nom du produit:Meclinertant
Numéro CAS:146362-70-1
Le MF:C32H31ClN4O5
Mégawatts:587.065346956253
CID:139743
PubChem ID:329825286
Meclinertant Propriétés chimiques et physiques
Nom et identifiant
-
- Tricyclo[3.3.1.13,7]decane-2-carboxylicacid,2-[[[1-(7-chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]amino]-
- 2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid
- SR 48692
- Tricyclo[3.3.1.13,7]decane-2-carboxylicacid,2-[[[1-(7-chloro-4-quinolinyl)-5-(2,6-dimethoxyphe...
- 2-({[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid
- Meclinertant
- Reminertant
- SR-48692
- 2-[[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.13,7]decane-2-carboxylic acid
- 2-[[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.1(3,7)]decane-2-carboxylic acid
- 2-CARBOXYLIC ACID
- meclinertant, CID 119192
- 2-[[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid
- BRD-K25075681-001-01-2
- CS-0025250
- E98718
- FT-0733910
- 2-{[1-(7-Chloro-quinolin-4-yl)-5-(2,6-dimethoxy-phenyl)-1H-pyrazole-3-carbonyl]-amino}-adamantane-2-carboxylic acid
- SR48692
- PDSP2_000637
- 146362-70-1
- MLS-0437456.0001
- BDBM50248034
- AKOS024457771
- L001448
- 2-(((1-(7-CHLORO-4-QUINOLINYL)-5-(2,6-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL)CARBONYL)AMINO)-TRICYCLO(3.3.1.1(SUP 3,7))DECANE-2-CARBOXYLIC ACID
- DB06455
- PD119349
- J-507678
- NCGC00242503-01
- 113158-35-3
- MLS006010645
- 2-(((1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl)carbonyl)amino)tricyclo(3.3.1.1(sup 3,7) )decane-2-carboxylic acid
- BCP03645
- BCP0726000168
- SCHEMBL1650932
- GTPL1582
- Meclinertant [INN]
- SR 48692, >=98% (HPLC)
- 2-((1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)pyrazol-3-yl)carbonylamino)tricyclo(3.3.1.1.(3.7))decan-2-carboxylic acid
- 2-[[1-(7-chloranylquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazol-3-yl]carbonylamino]adamantane-2-carboxylic acid
- (1r,3r,5r,7r)-2-(1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxamido)adamantane-2-carboxylic acid
- DTXSID40163360
- HY-105189
- NS00068477
- CHEBI:125516
- UNII-5JBP4SI96H
- Q7392763
- PDSP1_000642
- SMR004701645
- Q6Q
- 5JBP4SI96H
- Tricyclo[3.3.1.13,7]decane-2-carboxylic acid, 2-[[[1-(7-chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]amino]-
- Tricyclo(3.3.1.13,7)decane-2-carboxylic acid, 2-(((1-(7-chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl)carbonyl)amino)-
- CHEMBL506981
- DTXCID7085851
- meclinertantum
- 2-((1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl)amino)adamantane-2-carboxylic acid
- BRD-K25075681-001-02-0
- 2-(1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-amido)adamantane-2-carboxylic acid
- 2-[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-amido]adamantane-2-carboxylic acid
- (1R,3R,5R,7R)-2-[1-(7-CHLOROQUINOLIN-4-YL)-5-(2,6-DIMETHOXYPHENYL)PYRAZOLE-3-AMIDO]ADAMANTANE-2-CARBOXYLIC ACID
- SR48692?
- GLXC-15298
-
- MDL: MFCD03106260
- Piscine à noyau: InChI=1S/C32H31ClN4O5/c1-41-27-4-3-5-28(42-2)29(27)26-16-24(36-37(26)25-8-9-34-23-15-21(33)6-7-22(23)25)30(38)35-32(31(39)40)19-11-17-10-18(13-19)14-20(32)12-17/h3-9,15-20H,10-14H2,1-2H3,(H,35,38)(H,39,40)
- La clé Inchi: DYLJVOXRWLXDIG-UHFFFAOYSA-N
- Sourire: COC1=CC=CC(OC)=C1C1=CC(C(NC2(C3CC4CC2CC(C4)C3)C(=O)O)=O)=NN1C1C=CN=C2C=C(C=CC=12)Cl
Propriétés calculées
- Qualité précise: 586.198
- Masse isotopique unique: 586.198
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 42
- Nombre de liaisons rotatives: 7
- Complexité: 991
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 116A^2
- Le xlogp3: 5.8
Propriétés expérimentales
- Dense: 1.50
- Point d'ébullition: 781.2°C at 760 mmHg
- Point d'éclair: 426.2°C
- Indice de réfraction: 1.728
- Solubilité: DMSO: ≥2mg/mL (warmed)
- Solubilité: DMSO: ≥2mg/mL (warmed)
Meclinertant PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC4131-250 mg |
SR48692 |
146362-70-1 | 99% | 250mg |
$750.0 | 2022-02-28 | |
TRC | M202690-25mg |
Meclinertant |
146362-70-1 | 25mg |
$ 529.00 | 2023-04-15 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10726-1mg |
SR 48692 |
146362-70-1 | 98% | 1mg |
¥377.00 | 2023-09-09 | |
TRC | M202690-10mg |
Meclinertant |
146362-70-1 | 10mg |
$ 242.00 | 2023-04-15 | ||
DC Chemicals | DC4131-1 g |
SR48692 |
146362-70-1 | 99% | 1g |
$1500.0 | 2022-02-28 | |
Axon Medchem | 1164-2 mg |
SR 48692 |
146362-70-1 | 99% | 2mg |
€80.00 | 2023-07-10 | |
MedChemExpress | HY-105189-10mM*1mLinDMSO |
Meclinertant |
146362-70-1 | 98.05% | 10mM*1mLinDMSO |
¥8395 | 2022-02-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-363290A-25 mg |
SR 48692, |
146362-70-1 | ≥98% | 25mg |
¥4,347.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-363290-5 mg |
SR 48692, |
146362-70-1 | ≥98% | 5mg |
¥1,128.00 | 2023-07-10 | |
DC Chemicals | DC4131-1g |
SR48692 |
146362-70-1 | 99% | 1g |
$1500.0 | 2023-09-15 |
Meclinertant Littérature connexe
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
146362-70-1 (Meclinertant) Produits connexes
- 5982-61-6(Ethoheptazine Hydrochloride)
- 503614-92-4(1-(4-Methoxyphenyl)-7-oxo-6-4-(2-oxopiperidin-1-yl)phenyl-4,5,6,7-tetrahydro-1H-pyrazolo3,4-cpyridine-3-carboxylic Acid)
- 887936-68-7(Temanogrel)
- 61360-56-3(1H-Indazole-3-carboxamide, 6-amino-N-(2-hydroxyethyl)-1-phenyl-)
- 1172525-00-6(2-{1-(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl-piperidin-4-yl}propanoic Acid)
- 649557-00-6(1H-Pyrazole-5-carboxamide,3-(4-cyanophenyl)-1-(2-hydroxyethyl)-N-[4-[4-(5,6,7,8-tetrahydro-1-methoxy-2-naphthalenyl)-1-piperidinyl]butyl]-)
- 503612-47-3(Apixaban)
- 184162-64-9(SR 142948)
- 5986-96-9(Estra-1,3,5(10)-trien-17-one,3-hydroxy-16b-piperidino-(7CI,8CI))
- 5981-31-7(4,8,12-Tetradecatrienenitrile,5,9,13-trimethyl- (6CI,8CI))
Fournisseurs recommandés
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot

Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hubei Henglvyuan Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
